molecular formula C16H27N B085393 N,N-Diisopentylaniline CAS No. 14426-16-5

N,N-Diisopentylaniline

Cat. No. B085393
CAS RN: 14426-16-5
M. Wt: 233.39 g/mol
InChI Key: CIBZNPRJGQNSEV-UHFFFAOYSA-N
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Description

N,N-Diisopentylaniline (DIPA) is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research due to its unique properties and applications. DIPA is synthesized through a multi-step process, which involves the reaction of aniline with isovaleraldehyde. The resulting compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism Of Action

The mechanism of action of N,N-Diisopentylaniline is not fully understood, but it is believed to involve the formation of a Schiff base with aldehydes or ketones. This reaction can lead to the formation of imines, which are important intermediates in organic synthesis. N,N-Diisopentylaniline has also been shown to act as a nucleophile in certain reactions, such as the Michael addition.

Biochemical And Physiological Effects

N,N-Diisopentylaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not classified as a carcinogen or mutagen. N,N-Diisopentylaniline has also been shown to have low acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

N,N-Diisopentylaniline has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, N,N-Diisopentylaniline has some limitations, including its limited solubility in water and its potential to form Schiff bases with other compounds in the reaction mixture.

Future Directions

There are several future directions for research on N,N-Diisopentylaniline. One area of interest is the development of new synthetic methods for N,N-Diisopentylaniline and its derivatives. Another area of interest is the study of N,N-Diisopentylaniline as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the use of N,N-Diisopentylaniline in catalysis and material science is an area of ongoing research.

Synthesis Methods

The synthesis of N,N-Diisopentylaniline involves the reaction of aniline with isovaleraldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization. The yield of N,N-Diisopentylaniline can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

N,N-Diisopentylaniline is widely used in scientific research due to its unique properties and applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymerization reactions. N,N-Diisopentylaniline has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye intermediate.

properties

CAS RN

14426-16-5

Product Name

N,N-Diisopentylaniline

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N,N-bis(3-methylbutyl)aniline

InChI

InChI=1S/C16H27N/c1-14(2)10-12-17(13-11-15(3)4)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3

InChI Key

CIBZNPRJGQNSEV-UHFFFAOYSA-N

SMILES

CC(C)CCN(CCC(C)C)C1=CC=CC=C1

Canonical SMILES

CC(C)CCN(CCC(C)C)C1=CC=CC=C1

Other CAS RN

14426-16-5

Origin of Product

United States

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